An In-depth Technical Guide to DOPE-PEG-Fluor 647 (MW 2000)
An In-depth Technical Guide to DOPE-PEG-Fluor 647 (MW 2000)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000]-Fluor 647 (DOPE-PEG-Fluor 647), a fluorescently labeled lipid conjugate essential for advanced research in drug delivery, cell biology, and in vivo imaging.
Core Concepts and Chemical Properties
DOPE-PEG-Fluor 647 is a specialized macromolecule that combines the properties of a phospholipid (DOPE), a biocompatible polymer spacer (PEG), and a far-red fluorescent dye (Fluor 647).[1][2][3] This unique structure allows for its incorporation into lipid-based nanocarriers, such as liposomes, providing them with a fluorescent signal for tracking and visualization.
Key Components:
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): An unsaturated phospholipid that is a common component of lipid nanoparticles.[1]
-
PEG (Polyethylene Glycol), MW 2000: A hydrophilic polymer that forms a protective layer on the surface of liposomes, increasing their stability and circulation time in the body. This "stealth" property helps to reduce recognition and clearance by the immune system.
-
Fluor 647: A far-red fluorescent dye that enables highly sensitive detection in fluorescence microscopy and in vivo imaging applications.[1]
The conjugation of these components results in a versatile tool for labeling and tracking lipid-based drug delivery systems.
Quantitative Data Summary
The following tables summarize the key quantitative properties of DOPE-PEG-Fluor 647 and its components.
| Property | Value | Notes |
| Average Molecular Weight (MW) | ~2000 Da | This is an average value for the entire conjugate. |
| Purity | ≥95% | Varies by supplier; should be confirmed with the certificate of analysis. |
| Storage Temperature | -20°C | Recommended for long-term stability. |
| Physical Form | Solid | Typically supplied as a lyophilized powder or film. |
| Component | Property | Value | Notes |
| Fluor 647 | Excitation Maximum (λex) | ~650 nm | Optimal wavelength for exciting the fluorophore. |
| Emission Maximum (λem) | ~670 nm | Wavelength of maximum fluorescence emission. | |
| DOPE-PEG(2000) | Critical Micelle Concentration (CMC) | 10-25 µM (in water) | Concentration at which self-assembly into micelles occurs. The CMC is lower in buffered saline (~0.5-1.5 µM for DSPE-PEG 2000).[4][5][6] |
| Hydrodynamic Radius (Rh) of Micelles | ~15 nm | For DSPE-PEG 2000 micelles in buffered saline.[4] The size can be influenced by concentration and the presence of other lipids.[7][8][9] |
Experimental Protocols
The following are detailed methodologies for common applications of DOPE-PEG-Fluor 647.
Preparation of Fluorescent Liposomes
This protocol describes the preparation of fluorescently labeled liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
Primary phospholipid (e.g., DSPC, DOPC)
-
Cholesterol
-
DOPE-PEG-Fluor 647 (MW 2000)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the primary phospholipid, cholesterol, and DOPE-PEG-Fluor 647 in chloroform. A common molar ratio is 55:40:5 (primary lipid:cholesterol:PEG-lipid), but this can be optimized for specific applications. For fluorescent labeling, 0.1-1 mol% of the PEG-lipid can be the fluorescently labeled version.[10]
-
Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[11]
-
-
Hydration:
-
Hydrate the lipid film with the chosen aqueous buffer. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids.
-
Vortex the flask to disperse the lipid film, forming multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, the MLV suspension is extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Pass the liposome (B1194612) suspension through the extruder 11-21 times to ensure a homogenous size distribution.[12]
-
-
Purification (Optional):
-
To remove any unencapsulated material, the liposome suspension can be purified by size exclusion chromatography or dialysis.
-
In Vitro Cellular Imaging
This protocol outlines the use of fluorescently labeled liposomes for imaging live cells.
Materials:
-
Fluorescently labeled liposomes
-
Cultured cells on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells on a suitable imaging dish and allow them to adhere and grow to the desired confluency.
-
-
Liposome Incubation:
-
Dilute the fluorescent liposome suspension in complete cell culture medium to the desired concentration.
-
Remove the existing medium from the cells and replace it with the liposome-containing medium.
-
Incubate the cells with the liposomes for a predetermined time (e.g., 1-4 hours) at 37°C in a CO2 incubator. The optimal incubation time will depend on the cell type and liposome formulation.
-
-
Washing:
-
After incubation, gently wash the cells three times with pre-warmed PBS to remove any non-adherent liposomes.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium to the cells.
-
Image the cells using a fluorescence microscope with appropriate filter sets for Fluor 647 (e.g., excitation ~650 nm, emission ~670 nm).
-
In Vivo Fluorescence Imaging in a Mouse Model
This protocol describes the systemic administration of fluorescent liposomes and subsequent in vivo imaging.[12][13][14]
Materials:
-
Fluorescently labeled liposomes
-
Animal model (e.g., tumor-bearing mouse)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (IVIS) or similar fluorescence imaging system
Procedure:
-
Liposome Preparation for Injection:
-
Dilute the sterile liposome suspension in sterile saline to the desired concentration for injection. The final injection volume is typically 100-200 µL.
-
-
Animal Preparation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Place the anesthetized mouse in the imaging chamber of the IVIS system.
-
-
Administration:
-
Administer the liposome suspension via intravenous injection (e.g., tail vein or retro-orbital).[13]
-
-
Imaging:
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor the biodistribution and tumor accumulation of the liposomes.[15]
-
Use the appropriate excitation and emission filters for Fluor 647.
-
-
Ex Vivo Analysis (Optional):
-
At the final time point, euthanize the mouse and harvest major organs (e.g., tumor, liver, spleen, kidneys, lungs).
-
Image the excised organs to quantify the fluorescence signal in each tissue.[15]
-
Visualizations of Workflows and Concepts
The following diagrams, created using the DOT language, illustrate key processes involving DOPE-PEG-Fluor 647.
References
- 1. DOPE-PEG-Fluor 647, MW 2,000 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs [mdpi.com]
- 10. Protocol to compare relative protein-liposome binding affinity using a fluorescence microscopy-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 12. jove.com [jove.com]
- 13. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescent liposomes as contrast agents for in vivo optical imaging of edemas in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
